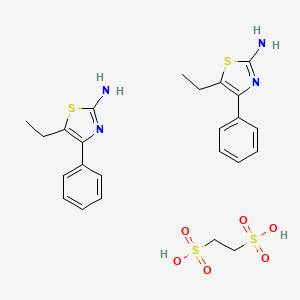
ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazol-2-amine is a compound that combines the properties of a strong diprotic sulfonic acid and a thiazole derivative. Ethane-1,2-disulfonic acid is known for its strong acidic nature with pKa values of -1.46 and -2.06 . The thiazole ring, on the other hand, is a heterocyclic compound containing sulfur and nitrogen, known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethane-1,2-disulfonic acid typically involves the sulfonation of ethane derivatives under controlled conditions. The reaction conditions often include the use of strong sulfonating agents like sulfur trioxide or oleum .
For the synthesis of 5-ethyl-4-phenyl-1,3-thiazol-2-amine, common methods include the cyclization of appropriate thioamides with α-halo ketones or aldehydes. The reaction conditions usually involve heating in the presence of a base such as sodium ethoxide .
Industrial Production Methods: Industrial production of ethane-1,2-disulfonic acid involves large-scale sulfonation processes, often carried out in continuous reactors to ensure consistent quality and yield . The production of thiazole derivatives like 5-ethyl-4-phenyl-1,3-thiazol-2-amine may involve batch processes with stringent control over reaction parameters to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Ethane-1,2-disulfonic acid undergoes various reactions typical of strong acids, including neutralization, esterification, and sulfonation . It can also participate in oxidation-reduction reactions due to its strong acidic nature.
5-ethyl-4-phenyl-1,3-thiazol-2-amine can undergo electrophilic substitution reactions at the thiazole ring, particularly at the C-5 position . It can also participate in nucleophilic substitution reactions at the C-2 position .
Common Reagents and Conditions: Common reagents for reactions involving ethane-1,2-disulfonic acid include bases (e.g., sodium hydroxide) for neutralization and alcohols for esterification . For 5-ethyl-4-phenyl-1,3-thiazol-2-amine, reagents like halogens and nucleophiles are commonly used in substitution reactions .
Major Products Formed: The major products formed from reactions involving ethane-1,2-disulfonic acid include salts, esters, and sulfonated derivatives . For 5-ethyl-4-phenyl-1,3-thiazol-2-amine, the products include various substituted thiazoles with potential biological activities .
Scientific Research Applications
Ethane-1,2-disulfonic acid is used in pharmaceutical formulations as a counterion for active ingredients, enhancing their solubility and stability . It is also used in chemical synthesis as a strong acid catalyst .
5-ethyl-4-phenyl-1,3-thiazol-2-amine has diverse applications in medicinal chemistry due to its biological activities. It is used in the development of antimicrobial, antifungal, antiviral, and anticancer agents . The thiazole ring is a key structural component in many drugs, making this compound valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of ethane-1,2-disulfonic acid primarily involves its strong acidic nature, which allows it to donate protons readily, facilitating various chemical reactions . In pharmaceutical formulations, it acts as a counterion, enhancing the solubility and bioavailability of active ingredients .
For 5-ethyl-4-phenyl-1,3-thiazol-2-amine, the mechanism of action involves interactions with biological targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target molecules, modulating their activity . This makes it effective in various therapeutic applications, including antimicrobial and anticancer treatments .
Comparison with Similar Compounds
Similar Compounds:
- Methanedisulfonic acid
- 1,3-Propanedisulfonic acid
- Sulfathiazole
- Ritonavir
- Abafungin
- Bleomycine
- Tiazofurin
Uniqueness: Ethane-1,2-disulfonic acid is unique due to its strong diprotic acidic nature, making it highly effective in applications requiring strong acids . Its ability to form stable salts with pharmaceutical ingredients sets it apart from other sulfonic acids .
5-ethyl-4-phenyl-1,3-thiazol-2-amine stands out due to its diverse biological activities and the versatility of the thiazole ring in drug design . Its ability to undergo various chemical modifications allows for the development of a wide range of therapeutic agents .
Properties
CAS No. |
31784-91-5 |
|---|---|
Molecular Formula |
C24H30N4O6S4 |
Molecular Weight |
598.8 g/mol |
IUPAC Name |
ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/2C11H12N2S.C2H6O6S2/c2*1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8;3-9(4,5)1-2-10(6,7)8/h2*3-7H,2H2,1H3,(H2,12,13);1-2H2,(H,3,4,5)(H,6,7,8) |
InChI Key |
FUDQPNRWKDLWRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)N)C2=CC=CC=C2.CCC1=C(N=C(S1)N)C2=CC=CC=C2.C(CS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















